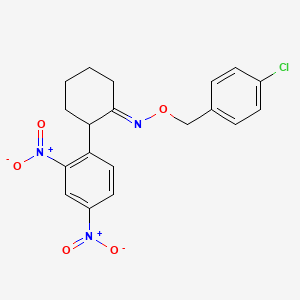

2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

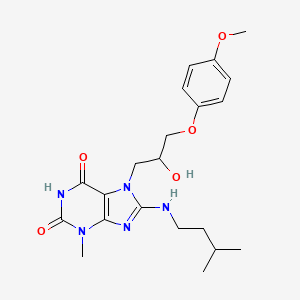

Overview

Description

The compound “2-(2,4-dinitrophenyl)cyclohexanone O-(4-chlorobenzyl)oxime” is a chemical substance that is used as a pharmaceutical intermediate . It is also a useful standard for elemental analysis .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a pharmaceutical intermediate , it is likely involved in various chemical reactions to produce different pharmaceutical products.Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

- Research on the kinetics of reactions involving O-(2',4'-dinitrophenyl)-4-phenyl-3-buten-2-one oxime has shown base catalysis with specific amines, providing insights into mechanistic interpretations of these reactions (Bhattacharjee et al., 2004).

Nucleophilicity and Organometallic Chemistry

- A study on oxime species, including ketoximes like cyclohexanone oxime, interacting with nitrilium clusters has revealed significant insights into their nucleophilic behavior and reactivity, indicating potential applications in organometallic chemistry (Bolotin et al., 2016).

Synthesis and Chemical Properties

- Synthesis research has led to the development of methods for creating compounds like 4-(4-chlorophenyl)cyclohexanol and cyclohexanone, exploring new synthetic routes and improving yields for these related compounds (Ye, 2007).

Lipophilicity and Environmental Studies

- The lipophilicity of nitrophenols, including those related to dinitrophenyl compounds, has been extensively studied, contributing to our understanding of their environmental behavior and interactions with organic solvents (Abraham et al., 2000).

Catalysis and Oxidation Reactions

- Several studies have focused on the catalytic activity of metal complexes and their application in the oxidation of cyclohexane, demonstrating the potential of these compounds in industrial applications (Parrilha et al., 2010).

Photoredox Catalysis

- Metal-free photoredox catalysis has been explored using dinitrophenyl oximes, showcasing innovative approaches to synthesizing phenanthridines, which have implications for the development of new synthetic methodologies (Liu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2-(2,4-dinitrophenyl)cyclohexan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2/b21-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXJTNNYJDQXBU-DYTRJAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OCC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)